molecular formula C21H22N4O2S B6694323 N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide

N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide

Cat. No.: B6694323
M. Wt: 394.5 g/mol
InChI Key: OBCOFYWSCQQUFN-UHFFFAOYSA-N
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Description

N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide is a complex organic compound that features a pyrazole ring, a phenylsulfanyl group, and an oxamide moiety

Properties

IUPAC Name

N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14(12-16-13-15(2)24-25-16)22-20(26)21(27)23-18-10-6-7-11-19(18)28-17-8-4-3-5-9-17/h3-11,13-14H,12H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCOFYWSCQQUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenylsulfanyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The phenylsulfanyl group is introduced via a nucleophilic substitution reaction using a thiol and a halogenated aromatic compound.

The final step involves the formation of the oxamide moiety, which can be achieved through a condensation reaction between the pyrazole derivative and the phenylsulfanyl derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitrated or halogenated pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

Uniqueness

N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(2-phenylsulfanylphenyl)oxamide is unique due to its combination of a pyrazole ring, a phenylsulfanyl group, and an oxamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the phenylsulfanyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, while the oxamide moiety can provide additional hydrogen bonding interactions.

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